molecular formula C8H11NO3 B6592899 2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione CAS No. 2703-74-4

2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B6592899
CAS No.: 2703-74-4
M. Wt: 169.18 g/mol
InChI Key: ULBQMCZCOQKTTN-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxyimino group (-C=NOH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can react with the hydroxyimino group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oximes with various functional groups.

Scientific Research Applications

2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxyimino)cyclohexanone: Similar structure but lacks the dimethyl groups.

    2-(Hydroxyimino)cyclopentanone: Smaller ring size, leading to different chemical properties.

    2-(Hydroxyimino)cycloheptanone: Larger ring size, affecting its reactivity and stability.

Uniqueness

2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the dimethyl groups, which influence its steric and electronic properties. These groups can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other oximes.

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-nitrosocyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2)3-5(10)7(9-12)6(11)4-8/h10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBQMCZCOQKTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)N=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione

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